molecular formula C22H21N5O B3514862 N~3~-[4-(benzyloxy)benzyl]-1-phenyl-1H-1,2,4-triazole-3,5-diamine

N~3~-[4-(benzyloxy)benzyl]-1-phenyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B3514862
M. Wt: 371.4 g/mol
InChI Key: KGWPOMQACWTESE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzyl groups and benzyloxy groups . For instance, Schiff’s bases undergo cyclocondensation with chloro acetyl chloride by ultra-sonication in DMF, in the presence of triethylamine as a catalyst to give the final products .


Molecular Structure Analysis

The molecular structure of similar compounds like N-benzyl-4-(benzyloxy)aniline and N-Benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]ethanamine have been established using different spectroscopic techniques. These compounds have complex structures with multiple benzene rings, nitrogen atoms, and oxygen atoms.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the reduction of electron withdrawing functions into electron donating amino and alkyl groups . Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like N-benzyl-4-(benzyloxy)aniline and N-Benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]ethanamine have been studied. These compounds often appear as solids and have specific melting points .

Safety and Hazards

The safety and hazards associated with similar compounds often involve risks of skin burns, eye damage, and harm to aquatic life . Proper handling and storage are necessary to avoid these risks .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. The development of new liquid-crystalline compounds based on terminal benzyloxy group is an area of active research .

Properties

IUPAC Name

1-phenyl-3-N-[(4-phenylmethoxyphenyl)methyl]-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c23-21-25-22(26-27(21)19-9-5-2-6-10-19)24-15-17-11-13-20(14-12-17)28-16-18-7-3-1-4-8-18/h1-14H,15-16H2,(H3,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWPOMQACWTESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=NN(C(=N3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~-[4-(benzyloxy)benzyl]-1-phenyl-1H-1,2,4-triazole-3,5-diamine
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N~3~-[4-(benzyloxy)benzyl]-1-phenyl-1H-1,2,4-triazole-3,5-diamine
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N~3~-[4-(benzyloxy)benzyl]-1-phenyl-1H-1,2,4-triazole-3,5-diamine
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N~3~-[4-(benzyloxy)benzyl]-1-phenyl-1H-1,2,4-triazole-3,5-diamine
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N~3~-[4-(benzyloxy)benzyl]-1-phenyl-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 6
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N~3~-[4-(benzyloxy)benzyl]-1-phenyl-1H-1,2,4-triazole-3,5-diamine

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